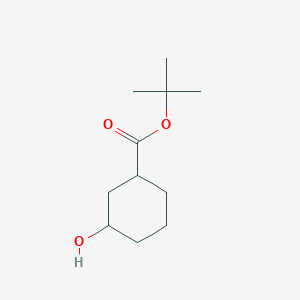
Dihexyl(methyl)phenylphosphanium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dihexyl(methyl)(phenyl)phosphonium iodide is an organophosphorus compound that belongs to the class of phosphonium salts These compounds are characterized by the presence of a positively charged phosphorus atom bonded to four organic groups and an iodide counterion
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dihexyl(methyl)(phenyl)phosphonium iodide typically involves the reaction of triphenylphosphine with an alkyl halide. One common method is the reaction of triphenylphosphine with methyl iodide in the presence of a base, such as sodium hydroxide, to form methyltriphenylphosphonium iodide . This reaction is carried out under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods
Industrial production of dihexyl(methyl)(phenyl)phosphonium iodide follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems helps in achieving consistent product quality. The final product is purified through recrystallization or chromatography to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
Dihexyl(methyl)(phenyl)phosphonium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphonium salt back to the corresponding phosphine.
Substitution: The iodide ion can be substituted with other nucleophiles, such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium fluoride are employed in substitution reactions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Triphenylphosphine.
Substitution: Various substituted phosphonium salts depending on the nucleophile used.
Scientific Research Applications
Dihexyl(methyl)(phenyl)phosphonium iodide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in Wittig reactions to form alkenes.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt microbial cell membranes.
Medicine: Explored for its role in drug delivery systems, where the phosphonium group can enhance cellular uptake of therapeutic agents.
Industry: Utilized as a phase transfer catalyst in various industrial processes, improving the efficiency of chemical reactions.
Mechanism of Action
The mechanism of action of dihexyl(methyl)(phenyl)phosphonium iodide involves its interaction with cellular membranes and enzymes. The positively charged phosphonium group facilitates the compound’s entry into cells, where it can interact with intracellular targets. In antimicrobial applications, the compound disrupts the integrity of microbial cell membranes, leading to cell lysis and death .
Comparison with Similar Compounds
Similar Compounds
Methyltriphenylphosphonium iodide: Similar in structure but with different alkyl groups.
Tetraphenylphosphonium iodide: Contains four phenyl groups instead of a mix of phenyl and alkyl groups.
Trihexylphosphonium iodide: Contains three hexyl groups and one phenyl group.
Uniqueness
Dihexyl(methyl)(phenyl)phosphonium iodide is unique due to its specific combination of alkyl and phenyl groups, which imparts distinct chemical properties and reactivity. This combination allows for tailored applications in various fields, making it a versatile compound in both research and industrial settings .
Properties
CAS No. |
106707-17-9 |
|---|---|
Molecular Formula |
C19H34IP |
Molecular Weight |
420.4 g/mol |
IUPAC Name |
dihexyl-methyl-phenylphosphanium;iodide |
InChI |
InChI=1S/C19H34P.HI/c1-4-6-8-13-17-20(3,18-14-9-7-5-2)19-15-11-10-12-16-19;/h10-12,15-16H,4-9,13-14,17-18H2,1-3H3;1H/q+1;/p-1 |
InChI Key |
ZSRQUDKQRGSXMH-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCC[P+](C)(CCCCCC)C1=CC=CC=C1.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[3-(1-benzothiophen-2-ylmethyl)-4-fluorophenyl]-6-(hydroxymethyl)oxane-3,4,5-triol;pyrrolidine-2-carboxylic acid](/img/structure/B12815143.png)



![Ethyl 2-(trimethylstannyl)thieno[3,2-b]thiophene-3-carboxylate](/img/structure/B12815175.png)


![6-tert-Butyl-3-isopropyl-6,7-dihydroisothiazolo[5,4-d]pyrimidin-4(5H)-one](/img/structure/B12815207.png)




![5-bromo-3,3-dimethyl-1H,2H,3H-pyrrolo[2,3-c]pyridin-2-one](/img/structure/B12815226.png)
